2-Bromo-3-methoxyphenyl Isothiocyanate
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Overview
Description
2-Bromo-3-methoxyphenyl Isothiocyanate is an organic compound with the molecular formula C8H6BrNOS It is a derivative of isothiocyanate, characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One-Pot Process from Amines: A general and facile one-pot protocol for the preparation of isothiocyanates involves the in situ generation of a dithiocarbamate salt from the amine substrate by reacting with carbon disulfide (CS2).
Replacement Reaction: Another method involves the replacement reaction of phenyl isothiocyanate and the corresponding amines with dimethylbenzene as the solvent.
Industrial Production Methods
The industrial production of 2-Bromo-3-methoxyphenyl Isothiocyanate typically involves large-scale synthesis using the aforementioned methods, with a focus on optimizing reaction conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 2-Bromo-3-methoxyphenyl Isothiocyanate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the isothiocyanate group.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used in free radical bromination reactions.
Cyanuric Acid: Employed as a desulfurylation reagent in the one-pot synthesis method.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl isothiocyanates, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
2-Bromo-3-methoxyphenyl Isothiocyanate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methoxyphenyl Isothiocyanate involves its interaction with various molecular targets and pathways. The isothiocyanate group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Bromophenyl Isothiocyanate: Similar in structure but lacks the methoxy group, which can influence its reactivity and biological activity.
3-Methoxyphenyl Isothiocyanate:
Uniqueness
2-Bromo-3-methoxyphenyl Isothiocyanate is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial use.
Biological Activity
2-Bromo-3-methoxyphenyl isothiocyanate (BMPI) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article examines the biological properties of BMPI, focusing on its antimicrobial and anticancer effects, mechanisms of action, and potential therapeutic applications.
BMPI is characterized by the presence of both a bromine atom and a methoxy group, which enhance its reactivity and biological activity. The compound can be synthesized through various methods, including the reaction of 3-bromo-2-methoxyaniline with thiophosgene or carbon disulfide in the presence of a base.
Chemical Structure
Property | Description |
---|---|
Molecular Formula | C9H8BrNOS |
Molecular Weight | 246.13 g/mol |
Functional Groups | Isothiocyanate, Bromine, Methoxy |
Antimicrobial Properties
BMPI has shown promising antimicrobial activity against various pathogens. Research indicates that isothiocyanates, including BMPI, can inhibit the growth of bacteria by disrupting cellular processes. For instance, studies have demonstrated that isothiocyanates can effectively reduce biofilm formation in bacteria such as Pseudomonas aeruginosa .
Minimum Inhibitory Concentrations (MICs) for related compounds suggest that BMPI may also possess significant antimicrobial efficacy:
Compound | MIC (μg/ml) |
---|---|
This compound | TBD |
Phenethyl Isothiocyanate (PEITC) | 29.4 |
Benzyl Isothiocyanate (BITC) | 2145 |
Anticancer Effects
The anticancer potential of BMPI has been investigated in various cancer cell lines. It has been observed that BMPI can induce apoptosis and cell cycle arrest in cancer cells through mechanisms involving the inhibition of key signaling pathways.
Mechanism of Action :
- Nucleophilic Attack : The electrophilic nature of the isothiocyanate group allows it to react with nucleophiles in biological systems, leading to covalent modifications of proteins and enzymes.
- Cell Cycle Arrest : In studies involving prostate cancer cells (PC-3), BMPI was shown to induce G2-M phase cell cycle arrest, which is critical for preventing the proliferation of cancer cells.
Case Studies and Research Findings
- Study on Prostate Cancer Cells : A study demonstrated that BMPI treatment led to significant apoptosis in PC-3 cells, with involvement of caspase activation pathways . The IC50 values indicated a dose-dependent response to BMPI.
- Antimicrobial Efficacy Against Biofilms : Research highlighted the ability of BMPI to inhibit biofilm formation in Pseudomonas aeruginosa, suggesting its potential use in treating infections where biofilm formation is a challenge .
- Comparative Analysis with Other Isothiocyanates : Comparative studies with structurally similar compounds like PEITC revealed that even slight structural variations significantly impact biological activity, underscoring the unique properties of BMPI .
Properties
Molecular Formula |
C8H6BrNOS |
---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
2-bromo-1-isothiocyanato-3-methoxybenzene |
InChI |
InChI=1S/C8H6BrNOS/c1-11-7-4-2-3-6(8(7)9)10-5-12/h2-4H,1H3 |
InChI Key |
KAVYMZSTJRGCBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1Br)N=C=S |
Origin of Product |
United States |
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